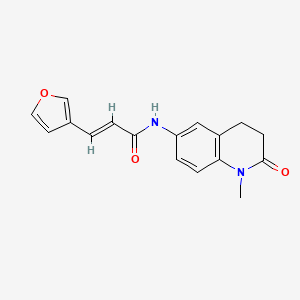![molecular formula C20H13ClFN3OS B6507060 N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-18-1](/img/structure/B6507060.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide, also known as N-6-CBFMB, is a novel small molecule that has recently been developed for use in scientific research. N-6-CBFMB is a member of the benzothiazole family and has a number of interesting properties that make it a promising candidate for use in a variety of laboratory experiments.
作用機序
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide is thought to act as an inhibitor of acetylcholinesterase and cyclooxygenase-2 by binding to the active sites of these enzymes. This binding prevents the enzymes from performing their normal functions, resulting in a decrease in their activity. In the case of acetylcholinesterase, this leads to an increase in the levels of acetylcholine in the brain, which can have a number of beneficial effects. In the case of cyclooxygenase-2, this leads to a decrease in the production of prostaglandins, which can also have a number of beneficial effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. It has also been shown to reduce inflammation and to have a number of beneficial effects on heart health. In addition, this compound has been shown to have anti-cancer properties in animal studies, although further research is needed to confirm these findings.
実験室実験の利点と制限
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide has a number of advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and it is stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost, making it an attractive candidate for use in experiments. However, this compound does have some limitations. It has a relatively short half-life, which means that it must be used in experiments quickly before it begins to degrade. In addition, its effects may be limited in some experiments due to its low solubility.
将来の方向性
The potential future directions for research involving N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide are numerous. Further research is needed to confirm the anti-cancer properties of this compound, as well as its potential for use in the treatment of neurological disorders such as Alzheimer’s disease. In addition, further research is needed to investigate the effects of this compound on other physiological processes such as inflammation and heart health. Finally, further research is needed to investigate the potential for this compound to be used in combination with other molecules to enhance its effects.
合成法
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide is synthesized via a two-step process. The first step is the formation of the benzothiazole core, which is accomplished by reacting 6-chloro-1,3-benzothiazole with pyridine-2-ylmethylbenzene. This reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide, and is catalyzed by a base such as sodium hydroxide. The second step is the addition of the 3-fluoro group, which is accomplished by reacting the benzothiazole core with 3-fluoro-N-methylbenzamide. This reaction is also carried out in a solvent such as acetonitrile or dimethyl sulfoxide, and is catalyzed by a base such as sodium hydroxide.
科学的研究の応用
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide has a number of potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential candidate for use in studies of Alzheimer’s disease and other neurological disorders. In addition, this compound has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This makes this compound a potential candidate for use in studies of inflammation and other related conditions.
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-14-7-8-17-18(11-14)27-20(24-17)25(12-16-6-1-2-9-23-16)19(26)13-4-3-5-15(22)10-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIXSYDWADWRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-trimethyl-N-[(thiophen-3-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6506977.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6506983.png)
![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)
![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)
![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507009.png)
![ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6507015.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6507021.png)

![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6507053.png)

![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)